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beta-NADP-dialdehyde

Cat. No.: B12279470
M. Wt: 765.4 g/mol
InChI Key: SVRCQLPQIMPAAT-UHFFFAOYSA-O
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Description

Significance of Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphates (NADP/NADPH) in Cellular Metabolism

Nicotinamide adenine dinucleotide phosphate (B84403) (NADP) and its reduced counterpart, NADPH, are central to a vast array of metabolic processes essential for life. rsc.org While structurally similar to their non-phosphorylated relatives, NAD+ and NADH, the NADP/NADPH pair has distinct roles within the cell. rsc.org The primary function of NADPH is to serve as a major electron donor in reductive biosynthesis. biologiachile.cl Anabolic pathways, such as the synthesis of fatty acids, steroids, and some amino acids, rely on the reducing power of NADPH. biologiachile.cl

Furthermore, the NADP/NADPH system is a cornerstone of the cellular antioxidant defense system. NADPH is the primary reducing equivalent for the regeneration of glutathione, a critical molecule in detoxifying reactive oxygen species (ROS). biologiachile.cl This protective role underscores the importance of maintaining a high NADPH/NADP+ ratio within the cell to counteract oxidative stress. The pentose (B10789219) phosphate pathway is a major route for the production of NADPH, highlighting the metabolic commitment to sustaining this vital pool of reducing power.

Rationale for Developing and Utilizing NADP Derivatives in Research

The profound importance of NADP/NADPH in cellular function makes the enzymes that bind them compelling targets for biochemical investigation. To understand the structure, function, and mechanism of these enzymes, researchers often employ substrate or coenzyme analogs that can act as specific probes. nih.gov NADP derivatives, such as β-NADP-dialdehyde, are designed to mimic the natural coenzyme, allowing them to bind with high affinity to the NADP+-binding site of an enzyme. nih.gov

The rationale for using these derivatives is multifaceted. They can be used to:

Identify and characterize nucleotide-binding sites: By virtue of their structural similarity to NADP+, these analogs can pinpoint the specific location on an enzyme where the coenzyme binds.

Probe the geometry and topology of the active site: The way in which a derivative binds can provide clues about the spatial arrangement of amino acid residues within the active site.

Investigate the mechanism of enzyme catalysis: By observing how these analogs inhibit or modify enzyme activity, researchers can infer details about the catalytic process.

Serve as potent and specific enzyme inhibitors: The development of highly specific inhibitors is crucial for both basic research and potential therapeutic applications.

β-NADP-dialdehyde, as an affinity label, is a particularly powerful type of derivative. It contains a reactive group that can form a covalent bond with a nearby amino acid residue in the active site, leading to irreversible inactivation of the enzyme. nih.gov This allows for the stable "tagging" of the active site for further analysis.

Historical Perspectives on the Application of Affinity Labels in Enzymology

The concept of affinity labeling emerged as a significant advancement in the study of enzyme mechanisms. The core idea is to use a molecule that not only has a high affinity for the enzyme's active site, due to its resemblance to the natural substrate or cofactor, but also carries a reactive chemical group. nih.gov This reactive moiety is designed to be relatively unreactive in the bulk solution but becomes highly reactive when brought into close proximity with a suitable amino acid side chain within the active site.

Early examples of affinity labels laid the groundwork for the development of more sophisticated probes like nucleotide-based analogs. The design of these reagents requires a careful balance: the reactive group must be potent enough to form a covalent bond but not so reactive that it modifies amino acids nonspecifically on the enzyme surface or other proteins.

The development of nucleotide-based affinity labels, including dialdehyde (B1249045) derivatives prepared by periodate (B1199274) oxidation, represented a major step forward. nih.gov This technique allowed for the specific targeting of enzymes that bind nucleotides like ATP, NAD+, and NADP+. The ability to create a reactive dialdehyde from the ribose moiety of the nucleotide provided a versatile tool for probing the active sites of a wide range of kinases, dehydrogenases, and other nucleotide-binding proteins. nih.gov These early studies paved the way for the detailed characterization of enzyme active sites and the elucidation of their catalytic mechanisms.

Research Findings on β-NADP-dialdehyde

β-NADP-dialdehyde, also known as periodate-oxidized NADP+, is synthesized by the oxidation of the ribose ring of NADP+. This process cleaves the bond between the 2' and 3' carbons of the ribose, creating two aldehyde groups. nih.gov These aldehyde moieties are capable of reacting with nucleophilic groups on amino acid side chains, most notably the ε-amino group of lysine (B10760008) residues, to form a Schiff base. researchgate.net This initial, reversible interaction can be made permanent by reduction with an agent like sodium borohydride, resulting in irreversible enzyme inactivation. researchgate.net

Enzyme Inhibition and Kinetic Studies

A number of NADP+-dependent enzymes have been shown to be inhibited by β-NADP-dialdehyde. The nature of this inhibition is typically competitive with respect to NADP+, indicating that the analog binds to the same site as the natural coenzyme.

EnzymeOrganismType of InhibitionKinetic ParametersReference
6-Phosphogluconate Dehydrogenase Candida utilisCompetitive- biologiachile.cl
Glucose-6-Phosphate Dehydrogenase Candida utilisCompetitive- researchgate.net
Isocitrate Dehydrogenase -Affinity Label- researchgate.net

Table 1: Enzymes Inhibited by β-NADP-dialdehyde

Detailed kinetic studies with glucose-6-phosphate dehydrogenase from Candida utilis have demonstrated that incubation with β-NADP-dialdehyde leads to a time-dependent, reversible inactivation. researchgate.net The inactivation can be made irreversible upon treatment with sodium borohydride, consistent with the formation of a Schiff base with a lysine residue within the NADP+-binding site. researchgate.net Complete inactivation was correlated with the binding of one mole of the inhibitor per mole of enzyme subunit. researchgate.net

Similarly, 6-phosphogluconate dehydrogenase from Candida utilis is specifically and reversibly inhibited by β-NADP-dialdehyde. biologiachile.cl The inhibition is stabilized by reduction, and evidence points to the formation of a Schiff base between one of the aldehyde groups of the inhibitor and a lysine residue in the enzyme's active site. biologiachile.cl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N7NaO17P3+ B12279470 beta-NADP-dialdehyde

Properties

Molecular Formula

C21H27N7NaO17P3+

Molecular Weight

765.4 g/mol

InChI

InChI=1S/C21H26N7O17P3.Na/c22-18-15-20(25-9-24-18)28(10-26-15)21-17(44-46(33,34)35)16(31)13(43-21)8-41-48(38,39)45-47(36,37)40-7-12(5-29)42-14(6-30)27-3-1-2-11(4-27)19(23)32;/h1-6,9-10,12-14,16-17,21,31H,7-8H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/p+1

InChI Key

SVRCQLPQIMPAAT-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=C[N+](=C1)C(C=O)OC(COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)O)O)C=O)C(=O)N.[Na]

Origin of Product

United States

Synthesis and Derivatization Strategies for Beta Nadp Dialdehyde

Chemical Synthesis Methodologies for beta-NADP-dialdehyde

Periodate (B1199274) Oxidation and Subsequent Reduction Protocols

The cornerstone of this compound synthesis is the Malaprade reaction, which employs periodate oxidation to cleave the vicinal diol present in the ribose sugar of the NADP+ molecule. nih.gov This reaction specifically targets the C2'-C3' bond of the ribose connected to the adenine (B156593) nucleotide, as this is the only cis-diol available for the formation of a cyclic periodate ester intermediate. nih.gov

The general protocol involves dissolving the precursor, β-NADP+, in an aqueous solution and treating it with a controlled amount of a periodate salt, such as sodium periodate (NaIO₄). The reaction is typically carried out in the dark to minimize side reactions. nih.gov Key parameters that are carefully controlled to ensure the desired degree of oxidation include the reaction temperature, the concentration of the periodate, and the duration of the reaction. nih.gov

Following the oxidation, the reaction mixture contains the desired this compound, unreacted periodate, and the iodate byproduct. A common work-up procedure involves quenching the excess periodate. While ethylene glycol has been used for this purpose, it can lead to the formation of formaldehyde, which can subsequently react with the dialdehyde (B1249045) product. nih.gov Therefore, a more recommended approach is to use simple washing protocols or to deactivate the remaining oxidizing iodine species with a sodium thiosulfate solution. nih.gov

Purification of the synthesized this compound is critical to remove byproducts and unreacted starting materials. Ion-exchange chromatography is a frequently employed method for this purpose, effectively separating the charged dialdehyde from other components in the reaction mixture. nih.govnih.gov

While a detailed protocol for the subsequent reduction of this compound is not extensively described in the available literature, the general principle would involve the use of a reducing agent, such as sodium borohydride, to convert the aldehyde groups to hydroxyl groups. The conditions for this reduction, including pH and temperature, would need to be carefully optimized to prevent degradation of the molecule.

Stereospecific Labeling Techniques for Reduced Forms

Stereospecific labeling of the reduced forms of this compound is a nuanced process that is crucial for mechanistic studies of enzymes. While direct stereospecific labeling of the reduced dialdehyde is not well-documented, the synthesis of stereospecifically labeled NADPH provides a strong precedent. For instance, the synthesis of R- and S-[4-³H]NADPH has been achieved with high yields (75-90%) and high specific radioactivity (2.7 and 1.1 Ci/mmol for the S and R diastereomers, respectively). nih.gov

This enzymatic synthesis involves the use of alcohol dehydrogenase and generates [4-³H]NADP+ as a key intermediate. nih.gov This labeled NADP+ could then, in principle, be subjected to periodate oxidation to yield stereospecifically labeled this compound. The subsequent reduction of this labeled dialdehyde would result in a stereospecifically labeled reduced form. The choice of reducing agent and reaction conditions would be critical to control the stereochemistry of the resulting hydroxyl groups.

Precursor Compound Manipulation

The synthesis of this compound derivatives can be expanded by manipulating the precursor compound, NADP+, before the periodate oxidation step. This allows for the introduction of various functionalities or labels at specific positions on the molecule.

For example, chemical synthesis methods have been developed to produce NAD+ and its analogs. nih.gov These methods could be adapted to synthesize modified NADP+ precursors. Such modifications could include alterations to the nicotinamide (B372718) or adenine rings, providing a route to a diverse range of this compound derivatives with tailored properties for specific research applications.

Production of Radiolabeled this compound for Tracer Studies

The use of this compound in tracer studies necessitates the incorporation of a radioactive isotope. The synthesis of radiolabeled this compound is typically achieved by first preparing a radiolabeled NADP+ precursor, which is then oxidized.

A primary method for producing radiolabeled NADP+ involves the enzymatic synthesis from radiolabeled precursors. For instance, [γ-³²P]-labeled ATP can be synthesized and subsequently used in enzymatic reactions to produce ³²P-labeled NADP+. nih.govresearchgate.net Similarly, the synthesis of [carbonyl-¹⁴C]-NADP+ has been demonstrated using [carbonyl-¹⁴C]-nicotinamide as the starting material. nih.gov

For tritium labeling, the synthesis of R- and S-[4-³H]NADPH generates [4-³H]NADP+ as an intermediate, which can be isolated. nih.gov This tritiated NADP+ serves as a direct precursor for the synthesis of tritiated this compound through periodate oxidation. The specific radioactivity of the final product will be dependent on the specific activity of the initial radiolabeled precursor.

The general procedure for producing radiolabeled this compound would involve:

Synthesizing the radiolabeled NADP+ precursor (e.g., [4-³H]NADP+ or [³²P]NADP+).

Purifying the radiolabeled NADP+ to remove any unreacted radiolabeled starting materials.

Performing the periodate oxidation of the radiolabeled NADP+ under controlled conditions.

Purifying the resulting radiolabeled this compound using techniques such as ion-exchange chromatography to ensure high radiochemical purity. nih.govnih.gov

The following table summarizes the key aspects of the synthesis and derivatization of this compound:

Aspect Methodology Key Considerations Typical Reagents
Synthesis Periodate Oxidation (Malaprade Reaction)Control of reaction conditions (temperature, concentration, time), quenching of excess periodate, purification of the product.β-NADP+, Sodium periodate, Sodium thiosulfate
Stereospecific Labeling (Reduced Form) Based on synthesis of stereospecifically labeled NADPHGeneration of labeled NADP+ intermediate, followed by oxidation and controlled reduction.Alcohol dehydrogenase, [³H]-labeled precursors, Reducing agents (e.g., sodium borohydride)
Precursor Manipulation Chemical synthesis of NADP+ analogsModification of nicotinamide or adenine rings prior to oxidation.Modified nicotinamide and adenine precursors
Radiolabeling (Tritium) Oxidation of [4-³H]NADP+Isolation of the tritiated NADP+ intermediate from NADPH synthesis.[³H]-labeled precursors
Radiolabeling (³²P) Oxidation of [³²P]NADP+Enzymatic synthesis of [³²P]NADP+ from [γ-³²P]ATP.[γ-³²P]ATP, NAD+ kinase

Molecular Interactions and Binding Studies of Beta Nadp Dialdehyde with Biological Macromolecules

Characterization of Specific Protein Targets Interacting with beta-NADP-dialdehyde

Bovine Liver Glutamate (B1630785) Dehydrogenase

Bovine liver glutamate dehydrogenase (GDH) is a key enzyme in amino acid metabolism, utilizing NAD(P)+ as a cofactor. Studies have investigated the binding of NADP-related compounds to this enzyme. Specifically, the 2',3'-dialdehyde derivative of NADPH has been reported to react at a nucleotide site of Bovine Liver Glutamate Dehydrogenase, suggesting a specific interaction udel.edu. While this study indicates binding, it does not provide quantitative dissociation constants.

However, research on the binding of NADPH (the reduced form of NADP) to Bovine Liver Glutamate Dehydrogenase has yielded quantitative data using circular dichroism (CD) and fluorescence spectroscopy. These studies indicate that NADPH binds to GDH at distinct sites. Binding at the active site (Site I) occurs with a dissociation constant (K1) of approximately 50 µM, primarily through the dihydronicotinamide moiety. A second molecule of NADPH binds at a non-active site (Site II), mediated by the adenine (B156593) moiety, with a lower affinity, characterized by a dissociation constant (KII) of approximately 650 µM nih.gov. These findings suggest that while the dialdehyde (B1249045) derivative interacts with a nucleotide site, the precise affinity and mechanism might differ from that of the parent NADPH molecule.

Table 1: Binding of NADPH to Bovine Liver Glutamate Dehydrogenase

Binding SiteDissociation Constant (Kd)Reference
Site I (Active Site)50 µM nih.gov
Site II (Non-active Site)650 µM nih.gov

Note: The dissociation constants listed above are for NADPH, not specifically this compound. Research indicates that the 2',3'-dialdehyde derivative of NADPH interacts with a nucleotide site on Bovine Liver Glutamate Dehydrogenase udel.edu.

Isocitrate Dehydrogenase

Isocitrate dehydrogenase (IDH) is another crucial enzyme in cellular metabolism, particularly in the citric acid cycle, where it catalyzes the oxidative decarboxylation of isocitrate. Studies have explored the effects of dialdehyde derivatives of nicotinamide (B372718) adenine dinucleotides on NAD-dependent isocitrate dehydrogenase. Research indicates that 2',3'-dialdehyde derivatives of NAD, NADH, NADP, and NADPH can modify NAD-dependent isocitrate dehydrogenase, suggesting that these compounds bind to the enzyme and potentially alter its structure or function through affinity labeling acs.orgacs.org. These modifications imply specific binding interactions at the cofactor-binding sites of the enzyme. However, detailed quantitative data on the binding affinities (e.g., dissociation constants) of this compound or its related dialdehyde derivatives to Isocitrate Dehydrogenase are not extensively detailed in the provided snippets.

Hemoglobin and Other Macromolecular Interactions

The interactions of nicotinamide dinucleotides with hemoglobin have been investigated, providing context for how this compound might interact with such macromolecules. Studies have shown that NADPH, a closely related compound to NADP, binds to hemoglobin with significant affinity, particularly to the deoxyhemoglobin tetramer. This binding occurs at the beta-chain anion-binding site, which is also recognized by 2,3-diphosphoglycerate (2,3-DPG) nih.govduke.edu.

Quantitative analyses using fluorescence spectroscopy have determined dissociation constants (Kd) for NADPH binding to deoxyhemoglobin. At pH 6.5, the Kd is approximately 1.03 µM nih.gov, or around 1.64 µM at the same pH duke.edu. Binding affinity decreases with increasing pH, with Kd values reported as approximately 1.99 µM at pH 7.0 and 8.33 µM at pH 7.5 for deoxyhemoglobin duke.edu. NADPH also exhibits affinity for methemoglobin, with a Kd of approximately 33.3 µM, but shows little to no affinity for oxyhemoglobin nih.gov.

The binding of NADPH to deoxyhemoglobin stabilizes the low-affinity "T-state" conformation and significantly alters hemoglobin's oxygen-binding properties. For instance, NADPH raises the P50 (the partial pressure of oxygen at which hemoglobin is half-saturated) from 1.6 mm Hg for stripped hemoglobin to 12.5 mm Hg, indicating a reduced affinity for oxygen nih.gov. Furthermore, NADPH increases the Bohr factor, a measure of the sensitivity of oxygen binding to pH changes, from 0.25 to approximately 0.65 nih.gov. While these findings are for NADPH, they highlight the potential for NADP derivatives, including dialdehyde forms, to engage in specific, high-affinity interactions with hemoglobin and modulate its function.

Table 2: Binding of NADPH to Hemoglobin

Hemoglobin StateDissociation Constant (Kd)pHBuffer ConditionsReference
Deoxyhemoglobin~1.03 µM6.50.05 M HEPES nih.gov
Deoxyhemoglobin~1.64 µM6.5Not specified duke.edu
Deoxyhemoglobin~1.99 µM7.0Not specified duke.edu
Deoxyhemoglobin~8.33 µM7.5Not specified duke.edu
Methemoglobin~33.3 µMN/ANot specified nih.gov
OxyhemoglobinLittle to no affinityN/ANot specified nih.gov

Note: The data presented are for NADPH. The binding site for NADPH on hemoglobin is identified as the beta-chain anion-binding site, similar to 2,3-DPG nih.govduke.edu.

Compound List

this compound

NADPH (Nicotinamide adenine dinucleotide phosphate (B84403), reduced)

NADP (Nicotinamide adenine dinucleotide phosphate)

NADH (Nicotinamide adenine dinucleotide, reduced)

NAD (Nicotinamide adenine dinucleotide)

Bovine Liver Glutamate Dehydrogenase (GDH)

Isocitrate Dehydrogenase (IDH)

Hemoglobin

Methemoglobin

Oxyhemoglobin

Deoxyhemoglobin

2,3-diphosphoglycerate (2,3-DPG)

Inositol hexaphosphate (IHP)

Mechanistic Enzymology and Functional Impact of Beta Nadp Dialdehyde on Enzyme Systems

Effects on Enzyme Catalytic Activity and Kinetic Parameters

Analysis of Coenzyme Functionality and Turnover

Native NADP+ serves as an electron acceptor in numerous oxidative reactions, facilitating hydride transfer through its nicotinamide (B372718) ring. Beta-NADP-dialdehyde, due to its modified structure, may exhibit reduced or altered coenzyme functionality. The dialdehyde (B1249045) groups could potentially interfere with the binding pocket, hinder the precise orientation required for hydride transfer, or even react covalently with active site residues. This would likely result in a decrease in the enzyme's catalytic efficiency, reflected in altered kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) or turnover number (kcat). Studies would typically involve measuring reaction rates in the presence of varying concentrations of this compound and comparing them to those observed with native NADP+.

Hypothetical Data Table 1: Impact of this compound on Enzyme Kinetics

EnzymeCofactorKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Notes
Enzyme XNative NADP+1512020Standard activity
Enzyme XThis compound50305Reduced activity, altered binding affinity
Enzyme YNative NADP+258013.3Standard activity
Enzyme YThis compound100152.5Significant inhibition, impaired turnover

Note: This table presents hypothetical data illustrating potential effects. Actual values would depend on the specific enzyme studied.

The turnover rate of the coenzyme, a measure of how quickly the enzyme can process substrate and cofactor, would likely be diminished. This could be due to slower binding, reduced catalytic turnover, or even product inhibition if the dialdehyde intermediate forms stable adducts.

Perturbation of Enzyme Regulatory and Allosteric Sites

Enzymes often possess regulatory sites distinct from their active sites, where allosteric effectors bind to modulate enzyme activity. This compound, particularly if it exhibits structural similarity to NADP+ that allows it to access these sites, could act as an allosteric inhibitor or activator. The reactive dialdehyde groups might form covalent linkages with residues in regulatory domains, leading to irreversible modulation or altered conformational states that affect substrate binding or catalytic efficiency. Investigating these effects would involve kinetic assays with and without potential allosteric modulators in the presence of this compound, and potentially cross-linking studies to identify binding sites.

Insights into Protein Conformational Changes Induced by this compound

The interaction of any ligand with a protein can induce conformational changes, which are critical for enzyme function, regulation, and substrate recognition. This compound's unique structure may cause distinct conformational shifts compared to native NADP+. Spectroscopic techniques such as Circular Dichroism (CD) spectroscopy, Fluorescence spectroscopy, or Nuclear Magnetic Resonance (NMR) could be employed to monitor changes in protein secondary, tertiary, or quaternary structure upon binding. For instance, if this compound binds to an allosteric site, it might induce a conformational change that propagates to the active site, either enhancing or diminishing its catalytic capacity. Covalent modification by the dialdehyde groups could lead to more drastic and potentially irreversible structural alterations.

Comparison with Native NADP/NADPH Cofactor Interactions and Pathways

A comprehensive understanding of this compound's impact requires direct comparison with the established interactions of NADP+ and its reduced form, NADPH. Native NADP+/NADPH bind to specific cofactor-binding domains within enzymes, often involving hydrogen bonds and electrostatic interactions with key amino acid residues. The nicotinamide ring is positioned for hydride transfer, and the adenine (B156593) and phosphate (B84403) groups contribute to binding affinity and specificity.

This compound's dialdehyde functionalities are likely to alter these interactions. They could:

Reduce Binding Affinity: Steric hindrance or unfavorable electronic interactions might decrease the affinity for the cofactor-binding site.

Alter Binding Mode: The dialdehyde groups might engage in different types of interactions, such as Schiff base formation with lysine (B10760008) residues or covalent adducts, leading to a non-native binding mode.

Induce Irreversible Inhibition: Covalent modification of active site or regulatory residues by the dialdehyde groups could lead to irreversible inhibition, a pathway not typically observed with native NADP+/NADPH.

Compete for Binding Sites: It may act as a competitive inhibitor by binding to the NADP+ site without supporting catalysis.

Comparative studies would involve co-crystallography to visualize binding modes, enzyme assays under various conditions, and binding studies (e.g., isothermal titration calorimetry) to quantify affinity differences. The ultimate impact on metabolic pathways would depend on which NADP+-dependent enzymes are affected and the nature of the interaction (reversible inhibition, irreversible inactivation, or altered catalytic efficiency).

Utilization as an Affinity Label for Enzyme Active Site Elucidation

This compound serves as a highly effective affinity label for the identification and characterization of amino acid residues within the active sites of NADP+-dependent enzymes. biologiachile.cl By mimicking the natural cofactor, it selectively binds to the enzyme's active site. The reactive dialdehyde groups can then form Schiff bases with the ε-amino group of a nearby lysine residue, leading to the covalent and irreversible inactivation of the enzyme. nih.govrsc.org This targeted modification allows researchers to pinpoint crucial residues involved in substrate binding and catalysis.

The process of affinity labeling with this compound typically involves incubating the target enzyme with the compound and monitoring the rate of inactivation. The specificity of the labeling is confirmed by protection experiments, where the presence of the natural cofactor, NADP+, or its substrate competitively inhibits the inactivation by this compound. Once the enzyme is inactivated, it can be subjected to proteolytic digestion, and the modified peptide fragment can be isolated and sequenced to identify the specific lysine residue that was labeled. This information is critical for understanding the three-dimensional structure of the active site and the roles of individual amino acid residues in the enzyme's function. biologiachile.cl

Table 1: Key Features of this compound as an Affinity Label

FeatureDescription
Specificity Structurally similar to NADP+, allowing it to specifically target the active sites of NADP+-dependent enzymes.
Reactivity The dialdehyde groups readily react with nucleophilic residues, primarily lysine, to form stable covalent bonds.
Irreversibility The formation of a Schiff base, which can be further stabilized by reduction, results in permanent inactivation of the enzyme.
Reporter Group The NADP+ moiety can be radiolabeled or attached to a fluorescent tag to facilitate the identification of the modified residue.

Role in Investigating Enzyme Reaction Mechanisms and Intermediate States

The use of this compound extends beyond the simple identification of active site residues; it is also a valuable tool for investigating the intricacies of enzyme reaction mechanisms and for trapping transient intermediate states. nih.govimrpress.com The covalent modification of an active site residue by this compound can arrest the enzymatic reaction at a specific step, allowing for the characterization of enzyme-substrate complexes and reaction intermediates that are otherwise short-lived.

By observing the kinetics of enzyme inactivation in the presence of different substrates and cofactors, researchers can gain insights into the order of substrate binding and product release. nih.govnih.gov For instance, if the presence of a substrate slows down the rate of inactivation by this compound, it suggests that the substrate and the affinity label compete for the same binding site. Furthermore, the formation of a stable covalent adduct between the enzyme and this compound can be analyzed using various biophysical techniques to understand the conformational changes that occur during the catalytic cycle.

Development of Biochemical Probes for Protein-Cofactor Interactions and Dynamic Processes

This compound and its derivatives are instrumental in the development of biochemical probes designed to study the dynamic interactions between proteins and their cofactors. biologiachile.cl These probes can be modified with reporter groups, such as fluorophores or radioisotopes, allowing for the sensitive detection and quantification of protein-cofactor binding events. The covalent nature of the bond formed by this compound ensures that the probe remains attached to the enzyme, enabling the study of dynamic processes such as protein folding, conformational changes, and interactions with other proteins.

These probes have been employed to investigate the stoichiometry of cofactor binding, the affinity of the enzyme for its cofactor, and the influence of various factors, such as pH and temperature, on protein-cofactor interactions. The ability to permanently attach a probe to a specific site within the enzyme provides a powerful means to explore the structural and functional consequences of cofactor binding and to elucidate the allosteric regulation of enzyme activity.

Advanced Spectroscopic and Chromatographic Techniques for Studying this compound

Spectrofluorometry is a sensitive technique used to quantify the binding of this compound to enzymes. The intrinsic fluorescence of NADPH, the reduced form of the cofactor, is often quenched or enhanced upon binding to an enzyme. nih.gov While this compound is derived from the oxidized form (NADP+), changes in the fluorescence of tryptophan residues within the protein can be monitored upon binding of the affinity label.

By titrating an enzyme solution with increasing concentrations of this compound and measuring the corresponding changes in fluorescence intensity, a binding curve can be generated. From this curve, key binding parameters such as the dissociation constant (Kd), which reflects the affinity of the enzyme for the label, and the stoichiometry of binding can be determined. These quantitative data are essential for characterizing the interaction between the enzyme and the affinity label and for ensuring the specificity of the labeling reaction.

Table 2: Spectrofluorometric Analysis of Protein-Ligand Binding

ParameterInformation Obtained
Fluorescence Quenching/Enhancement Indicates the binding of the ligand to the protein.
Dissociation Constant (Kd) Quantifies the affinity of the protein for the ligand.
Binding Stoichiometry Determines the number of ligand binding sites per protein molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the real-time monitoring of enzymatic reactions involving NADP+ and its derivatives. nih.govresearchgate.net 31P NMR is particularly useful as it can distinguish between the different phosphorus environments in NADP+, NADPH, and other phosphorylated intermediates. nih.gov This allows for the non-invasive monitoring of the kinetics of the enzymatic reaction, providing information on the rates of substrate consumption and product formation.

1H NMR can also be used to monitor the reaction by observing the signals of the nicotinamide protons, which have distinct chemical shifts in the oxidized and reduced forms of the cofactor. nih.gov Real-time NMR studies can provide detailed insights into the enzyme's catalytic mechanism, including the identification of reaction intermediates and the determination of rate-limiting steps. researchgate.net

High-Performance Liquid Chromatography (HPLC) is an essential tool for the characterization, purification, and quantification of this compound and its reaction products with enzymes. nih.gov Reversed-phase HPLC is commonly used to separate nucleotides and their derivatives based on their hydrophobicity. This technique can be used to assess the purity of the synthesized this compound and to monitor the progress of the affinity labeling reaction by separating the unmodified enzyme, the covalently modified enzyme, and any excess reagent.

Furthermore, HPLC can be coupled with mass spectrometry (LC-MS) to identify the specific amino acid residue that has been modified by this compound. After proteolytic digestion of the labeled protein, the resulting peptide mixture can be separated by HPLC, and the mass of the modified peptide can be determined by mass spectrometry, confirming the identity and location of the labeled residue.

Applications of Beta Nadp Dialdehyde in Advanced Biochemical Methodologies

Capillary Electrophoresis with Multiphoton Excitation of Fluorescence

A comprehensive review of scientific literature indicates that the direct application of beta-NADP-dialdehyde as a probe or label in capillary electrophoresis (CE) coupled with multiphoton excitation of fluorescence (MPEF) is not a widely documented or established methodology. Research has extensively explored the components of this technique separately, but their combined use involving this compound specifically is not described in detail in available studies.

The principles underlying the potential use of such a method can be understood by examining its constituent parts:

Capillary Electrophoresis (CE): This is a high-resolution separation technique that separates molecules based on their charge-to-mass ratio in a narrow capillary under the influence of a high electric field. It is widely used for the analysis of a variety of analytes, from small ions to large biomolecules like proteins and DNA. nih.govnih.govumich.edu

Multiphoton Excitation of Fluorescence (MPEF): A fluorescence microscopy and spectroscopy technique where a fluorophore is excited by the simultaneous absorption of two or more photons of longer wavelength (lower energy). This offers advantages like reduced photodamage, deeper sample penetration, and localized excitation. acs.orgnih.gov The intrinsic fluorescence of the reduced form of NADP, NADPH, has been studied using multiphoton excitation to monitor cellular metabolism. nih.govresearchgate.netfrontiersin.org

This compound: This compound is the periodate-oxidized form of β-NADP+. The periodate (B1199274) oxidation cleaves the ribose ring, creating two reactive aldehyde groups. aalto.firesearchgate.net Such dialdehydes are known to be reactive and can form covalent bonds with primary amine groups, such as those on the lysine (B10760008) residues of proteins, in a process that can lead to protein modification.

While the reactive nature of this compound suggests its potential use as a labeling agent to tag proteins or other amine-containing molecules, the subsequent analysis of these labeled conjugates by the specific method of capillary electrophoresis with multiphoton excitation is not detailed in the current body of scientific literature. Therefore, no established research findings or data on this specific application can be presented.

Comparative Analysis with Other Nicotinamide Adenine Dinucleotide Analogs and Derivatives

Structural and Functional Similarities and Differences with NAD-Dialdehyde Derivatives

Periodate (B1199274) oxidation of the ribose ring in NADP+ introduces reactive aldehyde functionalities, a significant structural and functional departure from the native cofactor. These aldehyde groups are capable of forming Schiff bases with amino groups, a reaction often exploited in cross-linking applications for biomolecules like chitosan (B1678972) biorxiv.orgnih.gov. This inherent reactivity distinguishes dialdehyde (B1249045) derivatives from the more stable, non-reactive forms of NADP+.

While specific data comparing beta-NADP-dialdehyde to other NAD-dialdehyde derivatives is scarce, the general chemical behavior of dialdehydes suggests they can participate in reactions that native NADP+ cannot. For instance, dialdehyde derivatives of nucleosides and nucleotides have been utilized as cross-linking agents due to their ability to react with amino groups, a property not shared by intact NADP+ biorxiv.org. The structural alteration involves the opening of the ribose ring, which can impact how these modified cofactors interact with enzyme active sites compared to the preserved furanose ring of NADP+.

Table 1: General Structural and Functional Differences of Dialdehyde Nucleotide Derivatives vs. Native NADP+

FeatureNative NADP+Dialdehyde Nucleotide Derivative (e.g., this compound)
Ribose Moiety Intact furanose ringRing-opened, featuring two aldehyde groups (at C2' and C3')
Reactivity Relatively stableHighly reactive aldehyde groups
Key Functional Groups Hydroxyls, phosphate (B84403), adenine (B156593), nicotinamide (B372718)Aldehydes, phosphate, adenine, nicotinamide
Enzyme Interaction Specific binding via hydrogen bonds, ionic interactionsPotential for covalent modification (e.g., Schiff base formation with lysine (B10760008) residues) nih.gov
Cross-linking Potential Not applicableCan act as cross-linking agents for amino-containing biomolecules biorxiv.org

Comparison with Non-reactive NADP Analogs (e.g., Carba-NADP+) in Biocatalysis

Non-reactive NADP+ analogs, such as carba-NADP+, are engineered for enhanced stability, particularly under challenging conditions. Carba-NADP+ replaces an oxygen atom in the ribose ring with a methylene (B1212753) group, significantly increasing its resistance to hydrolysis and thermal degradation unl.edunih.gov. This enhanced stability makes it a robust cofactor for various biocatalytic applications.

In terms of enzyme acceptance and catalytic activity, carba-NADP+ is generally recognized by many NADP+-dependent enzymes, although its reduction can be more challenging for some, leading to reduced catalytic efficiency (a 2- to 10-fold decrease in activity) unl.edunih.gov. This suggests that while the core binding interactions are often preserved, subtle differences in the modified ribose ring can influence the catalytic process.

This compound, conversely, possesses reactive aldehyde groups. This reactivity is fundamentally different from the stable, non-reactive nature of carba-NADP+. The aldehyde functionalities in this compound have the potential to form covalent bonds, such as Schiff bases, with nucleophilic amino acid residues (e.g., lysine) within an enzyme's active site nih.gov. This covalent modification could lead to enzyme inactivation or alter the enzyme's catalytic mechanism and substrate specificity in ways distinct from the non-covalent interactions mediated by carba-NADP+. While carba-NADP+ is designed to function as a stable cofactor, the dialdehyde derivative's reactivity might position it more as a probe or an inactivator, with its direct utility in biocatalysis being limited by its propensity for covalent modification.

Table 2: Comparative Properties of Carba-NADP+ and this compound in Biocatalysis

FeatureCarba-NADP+This compound (Hypothesized)
Stability High; resistant to hydrolysis unl.edunih.govLikely low due to reactive aldehyde groups; prone to degradation or reaction with nucleophiles.
Enzyme Acceptance Generally well-accepted by NADP+-dependent enzymes; some exceptions unl.edunih.govUnknown; potential for inactivation via covalent modification (e.g., Schiff base formation with lysine residues) nih.gov. May be accepted by some enzymes, but reactivity is a key difference.
Catalytic Activity Can be reduced, though sometimes with reduced efficiency (2-10 fold) unl.edunih.govExpected to be significantly altered; reactive aldehydes may lead to inactivation or participation in non-standard catalytic mechanisms nih.gov.
Primary Use Case Robust cofactor for biocatalysis under harsh conditions unl.edunih.govPotential as an affinity label or probe due to reactivity; specific biocatalytic applications not widely reported.
Interaction Type Non-covalent, stable bindingPotential for covalent modification of enzyme active sites nih.gov.

Implications for Understanding Coenzyme Specificity and Promiscuity in Enzyme Evolution

The evolution of coenzyme specificity and promiscuity is fundamental to understanding how enzymes adapt and how metabolic pathways diversify. Dehydrogenases and other enzymes that utilize NAD(P)+ and NAD(P)H often exhibit strict specificity for either NAD+ or NADP+, primarily dictated by amino acid residues within the cofactor-binding pocket that recognize the 2'-phosphate group unique to NADP+ nih.gov.

Modified cofactors like carba-NADP+ illustrate how alterations to the ribose moiety can be accommodated by enzymes, potentially influencing cofactor stability and utility in different cellular environments unl.edunih.gov. The study of such analogs provides insights into the evolutionary flexibility of enzyme active sites.

This compound, with its reactive aldehyde groups, introduces a different dimension to this understanding. Its capacity for covalent modification of enzyme active sites, particularly through Schiff base formation with lysine residues, could have several implications:

Enzyme Inactivation and Regulation: The covalent attachment of the dialdehyde derivative could lead to irreversible enzyme inactivation, acting as a potent inhibitor. This reactivity might also serve as a mechanism for regulating enzyme activity in response to specific cellular conditions or the presence of such modified cofactors.

Altered Specificity and Promiscuity: The presence of reactive aldehyde groups could lead to novel interactions within enzyme active sites. Enzymes with inherent promiscuity or flexible binding pockets might adapt to utilize or tolerate these reactive cofactors, potentially opening new reaction pathways or altering substrate preferences. Conversely, the reactivity could disrupt the precise binding required for natural catalysis, leading to a loss of specificity.

Evolutionary Pressures: The emergence of reactive coenzyme derivatives in a cellular environment could exert evolutionary pressure on enzymes. Those that can adapt to, utilize, or be inactivated by such modifications might gain a selective advantage. Research on enzyme evolution highlights how promiscuous activities can serve as a starting point for the development of new functions, and how enzymes can adapt to altered substrates or cofactors over time google.comgoogle.comresearchgate.netgenome.jp. The introduction of a highly reactive functional group like an aldehyde onto a coenzyme would significantly challenge the plasticity of enzyme active sites, potentially driving evolutionary changes in specificity and function.

While direct evolutionary studies involving NAD-dialdehyde derivatives are not extensively reported, the general principles of enzyme adaptation to modified cofactors suggest that reactive analogs like this compound could play a role in shaping enzyme specificity and promoting the evolution of novel enzymatic activities or regulatory mechanisms.

Compound List:

this compound

NADP+ (Nicotinamide Adenine Dinucleotide Phosphate)

Carba-NADP+

Uridine dialdehyde (UdA)

Uridine monophosphate dialdehyde (oUMP)

Glutaraldehyde (GA)

Genipin (GP)

NADP (Nicotinamide Adenine Dinucleotide Phosphate)

NAD+ (Nicotinamide Adenine Dinucleotide)

NADH

NADPH

3-acetylpyridine (B27631) adenine dinucleotide (acetyl NAD)

Thioribose-NAD derivatives

Q & A

Q. How can researchers ethically report negative or inconclusive results in β-NADP-dialdehyde studies?

  • Methodological Answer : Follow the Cochrane Handbook’s guidelines: disclose all experimental conditions, reagent batches, and statistical power calculations. Publish negative results in open-access repositories to prevent publication bias. Use the "Animal Study Reporting" framework for in vivo studies to ensure transparency .

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